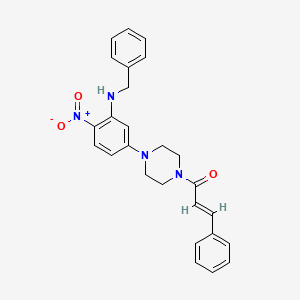
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline, also known as BCPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPN belongs to the class of nitroanilines and is a derivative of piperazine.
作用機序
The mechanism of action of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the inhibition of various enzymes and proteins that are responsible for the development of diseases. This compound has been found to inhibit the activity of caspases, which are responsible for the induction of apoptosis in cancer cells. It also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. Moreover, this compound has been found to inhibit the activity of MAO-B, an enzyme responsible for the breakdown of dopamine, which is depleted in Parkinson's disease.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are responsible for oxidative stress. This compound has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage. Moreover, this compound has been found to increase the levels of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
実験室実験の利点と制限
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also soluble in various solvents, which makes it suitable for various analytical techniques such as NMR spectroscopy and HPLC. However, this compound has some limitations for lab experiments. It is highly toxic and should be handled with extreme care. Moreover, this compound is not suitable for in vivo experiments as it has poor bioavailability.
将来の方向性
There are several future directions for the research on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action of this compound in these diseases and to develop more potent derivatives. Moreover, this compound has shown promising results in the treatment of cancer, and further research is required to develop more effective anticancer drugs based on this compound. Finally, this compound has potential applications in the field of materials science, and further research is required to explore its properties as a functional material.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of this compound involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are required to explore its potential applications.
合成法
The synthesis of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. The reaction takes place in a solvent, and the product is obtained through filtration and recrystallization. The purity of the product is confirmed through various analytical techniques such as NMR spectroscopy and elemental analysis.
科学的研究の応用
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, this compound has been found to reduce the toxicity of MPTP, a neurotoxin that causes Parkinson's disease.
特性
IUPAC Name |
(E)-1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-26(14-11-21-7-3-1-4-8-21)29-17-15-28(16-18-29)23-12-13-25(30(32)33)24(19-23)27-20-22-9-5-2-6-10-22/h1-14,19,27H,15-18,20H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFPABVBJFJLAB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

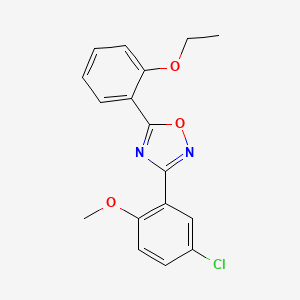
![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)
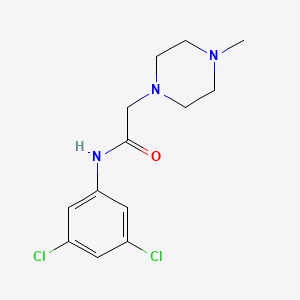
![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)
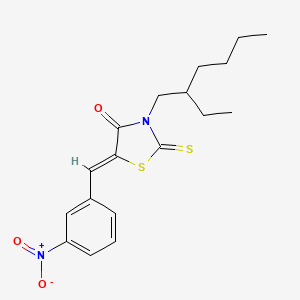
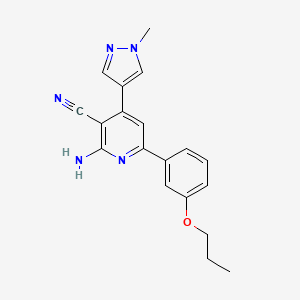
![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)